

# using MP-513 (hydrobromide) in patch-clamp electrophysiology

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## Compound of Interest

Compound Name: MP-513 (hydrobromide)

Cat. No.: B10800385

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Application Note: Electrophysiological Characterization of MP-513 (Teneligliptin Hydrobromide) – hERG Safety Profiling and Kv Channel Activation

## Introduction & Scientific Rationale

MP-513, widely known as Teneligliptin hydrobromide, is a highly potent, orally bioavailable, and long-lasting dipeptidyl peptidase-4 (DPP-4) inhibitor primarily utilized in the management of Type 2 Diabetes Mellitus (T2DM)[1]. While its primary mechanism involves the competitive inhibition of DPP-4 (IC<sub>50</sub> ~1 nM) to prolong incretin half-life, the evaluation of small-molecule therapeutics in patch-clamp electrophysiology is a critical mandate for two distinct reasons:

- **Safety Pharmacology (hERG Screening):** Regulatory frameworks (e.g., ICH S7B) require the assessment of all novel compounds against the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG current (I<sub>Kr</sub>) delays cardiac repolarization, leading to QT interval prolongation and fatal arrhythmias.
- **Mechanistic Cardiovascular Profiling (Kv Channels):** Recent ex vivo and in vitro studies have revealed that MP-513 exerts pleiotropic cardiovascular benefits. Specifically, MP-513 induces endothelium-independent vasodilation in aortic smooth muscle via the activation of

voltage-gated potassium (Kv) channels and SERCA pumps, independent of the PKA signaling pathway[2].

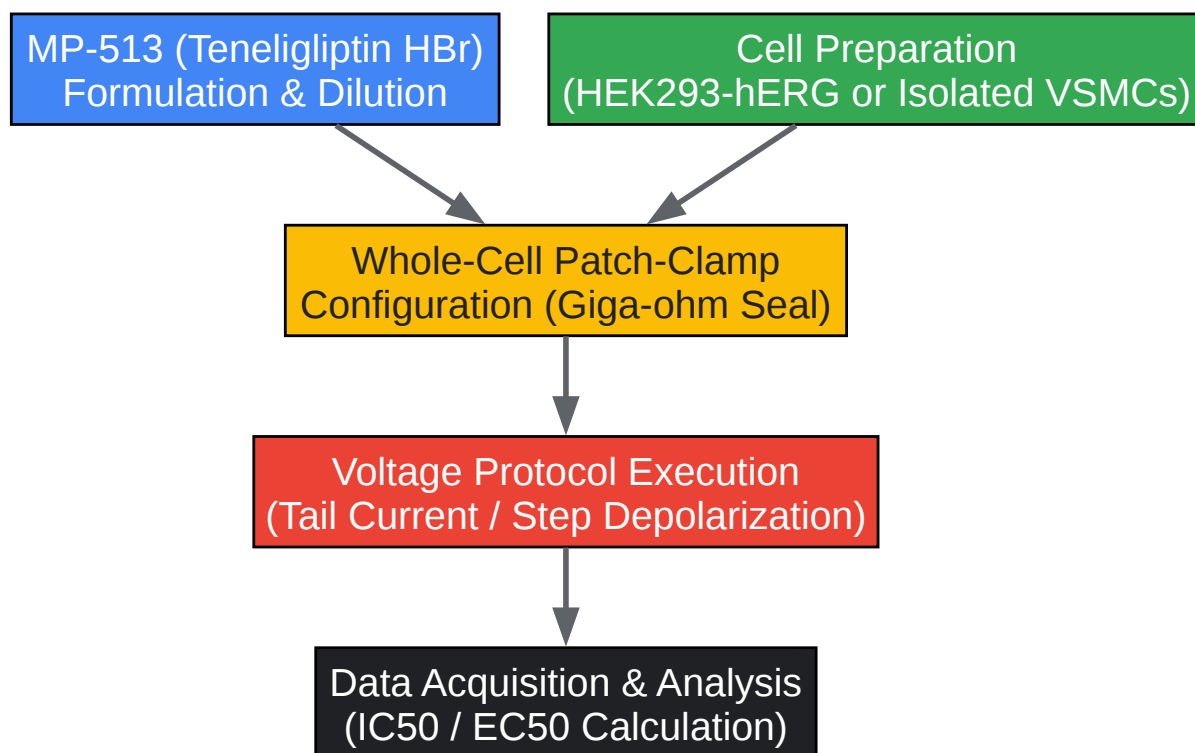
This application note provides optimized, self-validating whole-cell patch-clamp protocols for profiling MP-513 in both cardiac safety assays and vascular mechanistic research.

## Causality in Experimental Design

To generate high-fidelity electrophysiological data, the experimental design must isolate the specific ion channel of interest from the macroscopic whole-cell current.

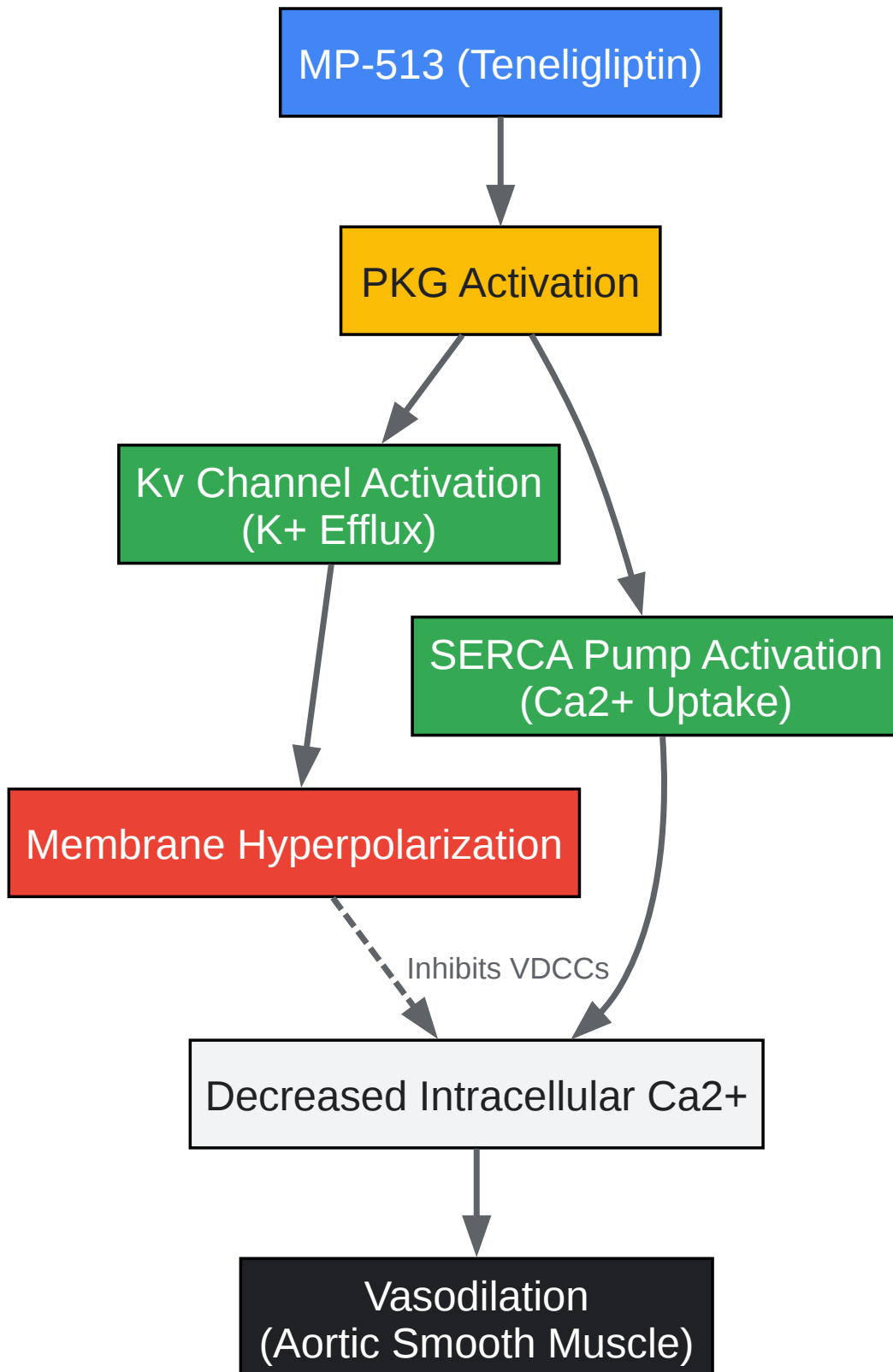
- Why use specific voltage protocols for hERG? hERG channels exhibit unique gating kinetics characterized by rapid inactivation and slow deactivation. By depolarizing the cell to +20 mV, channels open and immediately inactivate. A subsequent repolarizing step to -50 mV relieves the inactivation much faster than the channels can deactivate, eliciting a massive outward "tail current." Measuring the amplitude of this tail current is the gold standard for quantifying hERG blockade, as it represents the maximum synchronous channel conductance.
- Why use pharmacological isolation in VSMCs? Vascular smooth muscle cells (VSMCs) express a heterogeneous population of K<sup>+</sup> channels. To definitively prove that MP-513 activates Kv channels, the extracellular solution must contain a cocktail of blockers: Barium chloride (Ba<sup>2+</sup>) to block inward-rectifier K<sup>+</sup> (Kir) channels, glibenclamide to block ATP-sensitive K<sup>+</sup> (KATP) channels, and paxilline to block large-conductance Ca<sup>2+</sup>-activated K<sup>+</sup> (BKCa) channels[2].

## Experimental Workflows & Signaling Pathways



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Figure 1: Standardized patch-clamp workflow for MP-513 electrophysiological characterization.



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Figure 2: MP-513 induced vasodilation via PKG, Kv channels, and SERCA pumps in VSMCs.

## Step-by-Step Patch-Clamp Protocols

### Protocol A: hERG Current (I<sub>Kr</sub>) Safety Screening in HEK293 Cells

Self-Validation Metric: The protocol utilizes E-4031 as a positive control to confirm that the measured tail current is 100% hERG-mediated.

- Cell Preparation: Culture HEK293 cells stably expressing the hERG gene. Plate on poly-D-lysine coated glass coverslips 24 hours prior to the experiment.
- Compound Preparation: Dissolve **MP-513 (hydrobromide)** in DMSO to create a 10 mM stock<sup>[1]</sup>. Dilute in extracellular solution to final test concentrations (e.g., 1, 10, 30 μM). Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced membrane instability.
- Electrode Pulling: Pull borosilicate glass capillaries to a tip resistance of 2.5–4.0 MΩ when filled with intracellular solution.
- Whole-Cell Configuration: Form a Giga-ohm seal (>1 GΩ) and apply gentle negative pressure to rupture the membrane. Compensate for fast and slow capacitance.
- Voltage Protocol:
  - Hold the cell at -80 mV.
  - Apply a depolarizing prepulse to +20 mV for 2 seconds (activates and inactivates hERG).
  - Step to -50 mV for 2 seconds to elicit the outward tail current.
  - Return to -80 mV.
  - Repeat every 10 seconds.
- Perfusion & Validation: Perfuse vehicle (0.1% DMSO) until the tail current stabilizes (baseline). Perfuse MP-513 for 3–5 minutes per concentration. Finally, perfuse 1 μM E-4031 (a selective hERG blocker); the tail current should completely disappear, validating the assay.

## Protocol B: Kv Channel Activation in Isolated VSMCs

Self-Validation Metric: The application of 4-Aminopyridine (4-AP) at the end of the recording confirms the identity of the enhanced current as Kv-mediated.

- Cell Isolation: Isolate single smooth muscle cells from the thoracic aorta using enzymatic digestion (collagenase and elastase).
- Pharmacological Isolation: To the standard extracellular solution, add 10  $\mu\text{M}$  BaCl<sub>2</sub>, 10  $\mu\text{M}$  glibenclamide, and 1  $\mu\text{M}$  paxilline to block Kir, KATP, and BKCa channels, respectively[2].
- Whole-Cell Configuration: Establish whole-cell patch-clamp as described above.
- Voltage Protocol:
  - Hold the cell at -70 mV.
  - Apply step depolarizations from -70 mV to +50 mV in 10 mV increments (400 ms duration).
  - Return to holding potential.
- Perfusion: Record baseline Kv currents. Perfuse MP-513 (e.g., 1 to 10  $\mu\text{M}$ ) and observe the dose-dependent increase in outward current amplitude.
- Validation: Wash out MP-513, then apply 1 mM 4-AP (a Kv channel blocker). The outward current should be significantly attenuated.

## Data Presentation & Quantitative Summaries

Table 1: MP-513 (Teneligliptin Hydrobromide) Pharmacological Profile

Target / Channel	Assay Type	Effect	Potency (IC50/EC50)	Clinical / Physiological Relevance
DPP-4	Biochemical	Inhibition	~1 nM	Primary therapeutic target for glycemic control in T2DM.
hERG (IKr)	Patch-Clamp (HEK293)	Inhibition	>30 $\mu$ M	High safety margin; minimal risk of QT prolongation at therapeutic doses.
Kv Channels	Patch-Clamp (VSMCs)	Activation	Dose-dependent	Off-target vasodilation; provides cardiovascular protection.

Table 2: Standard Solutions for hERG Patch-Clamp (pH 7.4, Osmolarity ~290-300 mOsm)

Component	Extracellular Solution (mM)	Intracellular Solution (mM)	Rationale for Inclusion
NaCl	137	-	Maintains physiological osmolarity and extracellular Na <sup>+</sup> gradient.
KCl	4.0	130	Establishes the K <sup>+</sup> equilibrium potential (E <sub>K</sub> ) near -90 mV.
MgCl <sub>2</sub>	1.0	1.0	Essential cofactor for ATP hydrolysis and channel stability.
CaCl <sub>2</sub>	1.8	-	Physiological extracellular calcium.
HEPES	10	10	pH buffer (adjusted to 7.4 with NaOH or KOH).
EGTA	-	5.0	Chelates intracellular Ca <sup>2+</sup> to prevent activation of Ca <sup>2+</sup> -activated channels.
Mg-ATP	-	5.0	Prevents channel rundown during prolonged whole-cell recordings.

## References

- TargetMol Chemicals. "Teneligliptin hydrobromide | DPP-4 | Proteasome". TargetMol Product Catalog.

- Li H, An JR, Park M, et al. "The antidiabetic drug teneligliptin induces vasodilation via activation of PKG, Kv channels, and SERCA pumps in aortic smooth muscle." *European Journal of Pharmacology*. 2022 Nov 15;935:175305. doi: 10.1016/j.ejphar.2022.175305.
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## Sources

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- [2. The antidiabetic drug teneligliptin induces vasodilation via activation of PKG, Kv channels, and SERCA pumps in aortic smooth muscle - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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